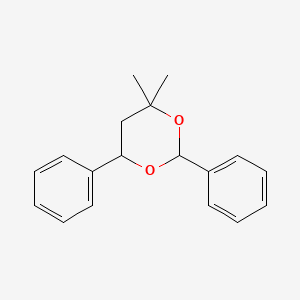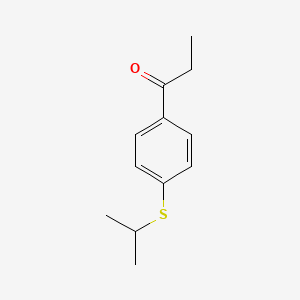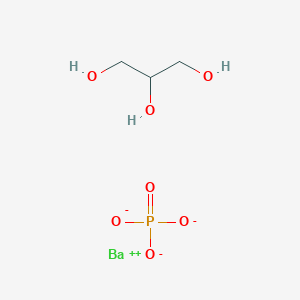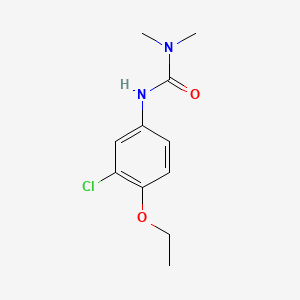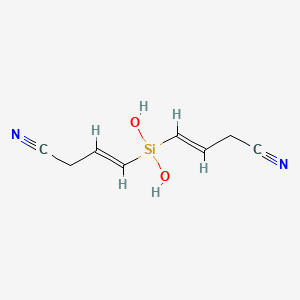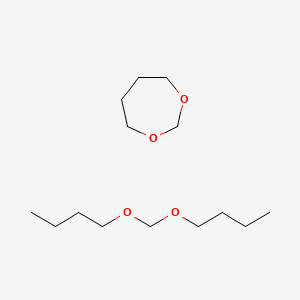
1,3-Dioxepane, telomer with 1,1'-(methylenebis(oxy))bis(butane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) is a synthetic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity. It is identified by the CAS number 170617-34-2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) typically involves the polymerization of 1,3-dioxepane with 1,1’-(methylenebis(oxy))bis(butane). The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques ensures that the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated products .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential use in medical devices and implants due to its non-toxic nature.
Wirkmechanismus
The mechanism of action of 1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: Another cyclic ether with similar properties but a different ring structure.
1,4-Dioxane: A cyclic ether with a different ring size and properties.
Tetrahydrofuran: A cyclic ether with a smaller ring structure and different reactivity.
Uniqueness
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) is unique due to its specific ring structure and the presence of the methylenebis(oxy)bis(butane) moiety. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
170617-34-2 |
|---|---|
Molekularformel |
C14H30O4 |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1-(butoxymethoxy)butane;1,3-dioxepane |
InChI |
InChI=1S/C9H20O2.C5H10O2/c1-3-5-7-10-9-11-8-6-4-2;1-2-4-7-5-6-3-1/h3-9H2,1-2H3;1-5H2 |
InChI-Schlüssel |
OUAHAFRDJQBTFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCOCCCC.C1CCOCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
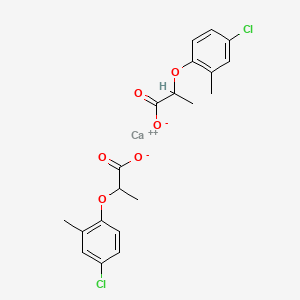
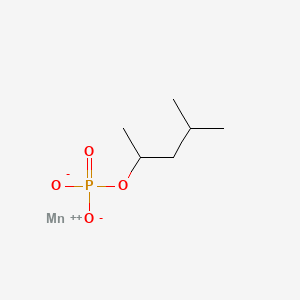

![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
